![molecular formula C18H21NO2 B598306 Methyl 3-amino-2,2-dibenzylpropanoate CAS No. 125469-89-8](/img/structure/B598306.png)
Methyl 3-amino-2,2-dibenzylpropanoate
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Overview
Description
“Methyl 3-amino-2,2-dibenzylpropanoate” is a chemical compound with the molecular formula C18H21NO2 . It has a molecular weight of 283.37 . The compound appears as a colorless to dark yellow viscous liquid .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-2,2-dibenzylpropanoate” consists of 18 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“Methyl 3-amino-2,2-dibenzylpropanoate” is a colorless to dark yellow viscous liquid . Its molecular weight is 283.37 .Scientific Research Applications
1. Antiproliferative Activity
Methyl 3-amino-2,2-dibenzylpropanoate derivatives have been studied for their antiproliferative activity. For instance, the compound methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate has shown potential in inhibiting DNA gyrase-ATPase activity, which is significant in cancer research (Yurttaş, Evren, & Özkay, 2022).
2. Protein Labelling
Derivatives of methyl 3-amino-2,2-dibenzylpropanoate have been utilized in protein labelling for internal radiotherapy applications. The compounds have been used in conjugation with human γ-globulin, demonstrating their utility in targeted radiotherapy (Ergun Efe, Pillai, Schlemper, & Troutner, 1991).
3. Synthesis of Enantiomerically Pure Compounds
In the field of organic synthesis, derivatives of methyl 3-amino-2,2-dibenzylpropanoate have been used to create enantiomerically pure compounds. This includes the synthesis of β-amino and α,β-diamino esters, which are valuable in medicinal chemistry and drug development (Couturier, Blanchet, Schlama, & Zhu, 2006).
4. Corrosion Inhibition
Compounds derived from methyl 3-amino-2,2-dibenzylpropanoate have been studied as corrosion inhibitors. Research has shown that these compounds are effective in preventing corrosion of metals like mild steel in acidic environments, highlighting their potential in industrial applications (Verma, Quraishi, & Singh, 2015).
Safety and Hazards
properties
IUPAC Name |
methyl 2-(aminomethyl)-2-benzyl-3-phenylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-21-17(20)18(14-19,12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-14,19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMGEQFKUATDAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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